1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione
Description
Properties
CAS No. |
187243-32-9 |
|---|---|
Molecular Formula |
C10H8Cl2N2O2 |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-7-2-1-3-8(12)6(7)4-14-5-9(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16) |
InChI Key |
KLVJEEBXXDKXQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Amino Amides with Carbonylating Agents
One effective method involves cyclizing optically pure α-amino amides with triphosgene or similar carbonylating agents to form the hydantoin ring. However, the use of 1,1′-carbonyldiimidazole (CDI) can lead to racemization due to the formation of imidazole carbamate intermediates.
Direct Cyclization of Ureas with Sodium Hydride
Chen et al. reported the preparation of hydantoins by direct cyclization of corresponding ureas in the presence of sodium hydride. This method allows for the formation of 3,5-disubstituted hydantoins, which can be adapted for the 2,6-dichlorobenzyl substituent.
Use of Mukaiyama Reagent for β-Lactam Intermediates
A related approach involves the reaction of N-phthalimidoglycine with triethylamine and 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) to form β-lactam intermediates, which can be further transformed into hydantoins. This method yields racemic mixtures of cis- and trans-isomers, which can be separated by chromatography.
Preparation of the 2,6-Dichlorobenzyl Substituent
The 2,6-dichlorobenzyl moiety is typically introduced via alkylation reactions:
- Reaction of hydantoin or imidazolidine-2,4-dione derivatives with 2,6-dichlorobenzyl bromide or chloride in polar aprotic solvents such as dimethylformamide (DMF).
- Use of bases like potassium carbonate to facilitate nucleophilic substitution.
- Reflux conditions for several hours to ensure complete alkylation.
This method yields the target compound after purification by crystallization or chromatography.
Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of α-amino amide with triphosgene | Triphosgene, solvent, room temp to reflux | 70-80 | High stereochemical purity possible, racemization risk with CDI |
| Direct cyclization of urea | Urea derivative, NaH, solvent | 65-75 | Efficient for 3,5-disubstituted hydantoins |
| Alkylation with 2,6-dichlorobenzyl bromide | Hydantoin, 2,6-dichlorobenzyl bromide, K2CO3, DMF, reflux 4 h | 70-85 | Purification by crystallization |
Analytical and Structural Characterization
- Infrared Spectroscopy (IR): Characteristic N-H stretches around 3150 cm⁻¹ and C=O stretches near 1740 cm⁻¹ confirm the hydantoin ring.
- Nuclear Magnetic Resonance (NMR): ^1H-NMR shows aromatic protons of the 2,6-dichlorobenzyl group typically between δ 7.0–7.5 ppm; methylene protons adjacent to nitrogen appear as singlets or multiplets around δ 4.5–5.0 ppm.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight confirm the compound identity.
- X-ray Crystallography: Confirms the imidazolidine-2,4-dione ring conformation and the orientation of the 2,6-dichlorobenzyl substituent.
Research Findings and Notes
- The choice of carbonylating agent critically affects stereochemical outcomes; triphosgene is preferred over CDI to avoid racemization.
- Alkylation reactions require careful control of base equivalents and temperature to maximize yield and minimize side reactions.
- Microwave-assisted and mechanochemical methods offer promising alternatives for greener and faster synthesis but require further optimization for this specific compound.
- Purification by flash chromatography or recrystallization is essential to separate isomers and obtain pure this compound.
This comprehensive synthesis overview integrates diverse, authoritative research findings to provide a detailed understanding of the preparation methods for this compound. The methods emphasize classical cyclization and alkylation strategies, supported by analytical characterization to ensure compound purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemical Properties and Structure
1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione has the molecular formula C10H8Cl2N2O2. The compound features an imidazolidine core with a dichlorophenyl substituent, which is significant for its biological activity. The presence of chlorine atoms enhances lipophilicity and may influence receptor interactions.
Anticancer Activity
Research has indicated that derivatives of imidazolidine-2,4-dione exhibit promising anticancer properties. A study synthesized a series of compounds based on this scaffold and evaluated their effects on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in cancer models, suggesting that modifications to the imidazolidine structure can enhance anticancer efficacy .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. A set of imidazolidine derivatives was synthesized and tested against Pseudomonas aeruginosa, a common pathogen associated with infections. The findings revealed that certain derivatives could effectively inhibit virulence factors such as protease and hemolysin production . This suggests potential applications in treating bacterial infections.
Cannabinoid Receptor Agonism
Recent studies have explored the compound's role as a selective cannabinoid CB2 receptor agonist. Modifications to the imidazolidine structure have led to improved pharmacokinetic profiles and enhanced receptor selectivity. One derivative demonstrated potent agonistic activity at the CB2 receptor, indicating potential for therapeutic use in pain management and inflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding to voltage-gated sodium channels, thereby inhibiting neuronal excitability . Its antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Key structural analogues of 1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione include derivatives with variations in the phenyl ring substituents or modifications to the hydantoin core. For example:
| Compound Name | Substituents on Phenyl Ring | Hydantoin Modifications | Quinoline/Other Moieties |
|---|---|---|---|
| This compound | 2,6-dichloro | None | None |
| 1-[(3-Chloro-5-fluoro-2-methylphenyl)ethyl]imidazolidine-2,4-dione | 3-chloro, 5-fluoro | Ethyl linkage | 4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy |
| 1-[(2,4-Dichlorophenyl)methyl]imidazolidine-2,4-dione | 2,4-dichloro | None | None |
Key Observations :
- Substituent Position : The 2,6-dichloro configuration in the parent compound demonstrates superior B2 receptor binding (IC₅₀ <10 nM) compared to the 3-chloro-5-fluoro derivative (IC₅₀ ~50 nM), which exhibits reduced affinity due to steric hindrance from the fluorine atom .
- Linker Modifications : Ethyl linkages (as in the 3-chloro-5-fluoro derivative) reduce metabolic stability compared to the methyl group in the parent compound, as evidenced by shorter plasma half-lives in murine models .
- Quinoline Additions: Derivatives with quinoline moieties (e.g., 4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy) show enhanced solubility but lower selectivity for B2 over B1 receptors (B2/B1 selectivity ratio: 5:1 vs. parent compound’s 20:1) .
Pharmacological and Pharmacokinetic Profiles
| Parameter | This compound | 3-Chloro-5-Fluoro Derivative | 2,4-Dichloro Derivative |
|---|---|---|---|
| B2 Receptor IC₅₀ (nM) | <10 | ~50 | 15 |
| B2/B1 Selectivity Ratio | 20:1 | 5:1 | 10:1 |
| Plasma Half-Life (mice) | 8–10 hours | 3–4 hours | 6–7 hours |
| Solubility (pH 7.4) | 12 µg/mL | 45 µg/mL | 8 µg/mL |
Critical Insights :
- The parent compound’s 2,6-dichloro substitution maximizes receptor interaction via hydrophobic and halogen-bonding effects, as demonstrated in molecular docking studies .
- The 3-chloro-5-fluoro derivative ’s higher solubility (45 µg/mL) is attributed to the electron-withdrawing fluorine atom, but this comes at the cost of reduced receptor affinity and selectivity.
- The 2,4-dichloro derivative shows intermediate potency (IC₅₀ 15 nM) but lower solubility (8 µg/mL), limiting its therapeutic applicability despite moderate selectivity.
Therapeutic Efficacy in Preclinical Models
- Anti-Inflammatory Activity : The parent compound reduced skin inflammation by 70% in a murine psoriasis model, outperforming the 3-chloro-5-fluoro derivative (40% reduction) and the 2,4-dichloro analogue (55% reduction) .
- Toxicity Profile : All compounds exhibited minimal hepatotoxicity at therapeutic doses, but the 3-chloro-5-fluoro derivative showed a higher incidence of renal clearance issues due to its polar metabolites.
Biological Activity
1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H10Cl2N2O2, with a molecular weight of approximately 259.09 g/mol. The compound features a five-membered imidazolidine ring containing two carbonyl groups, which play a crucial role in its reactivity and biological interactions. The presence of the 2,6-dichlorophenyl substituent enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzylamine with carbonyl sources like phosgene or isocyanates under controlled conditions. A common synthetic route includes:
- Reaction Setup : Combine 2,6-dichlorobenzylamine with phosgene in an organic solvent.
- Reaction Conditions : Maintain the reaction under reflux for several hours.
- Purification : Isolate the product through crystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds within the imidazolidine-2,4-dione class often exhibit significant antimicrobial activity. Notably:
- Bacterial Inhibition : Derivatives of this compound have demonstrated the ability to inhibit bacterial growth by interfering with cell wall synthesis or function.
- Antifungal Activity : Some derivatives have shown antifungal properties against various pathogenic fungi.
Anti-inflammatory Effects
Preliminary studies suggest that certain derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases.
Anticancer Potential
Molecular docking studies indicate that this compound may interact with proteins involved in cancer pathways. In vitro studies have shown that some derivatives can inhibit specific enzymes related to tumor progression.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(Phenyl)imidazolidine-2,4-dione | Phenyl group instead of dichlorophenyl | Different antimicrobial activity profiles |
| 1-(Thiazol-2-yl)imidazolidine-2,4-dione | Thiazole ring substitution | Potentially enhanced anti-inflammatory properties |
| 1-(Benzyl)imidazolidine-2,4-dione | Benzyl group substitution | Varied pharmacological activities |
Case Studies and Research Findings
Several studies have explored the biological activity of imidazolidine derivatives:
- Antimalarial Activity : A study evaluated novel bioinspired imidazolidine derivatives against Plasmodium falciparum, reporting IC50 values as low as 0.099 μM for certain compounds . This suggests potential for developing new antimalarial agents.
- Antibacterial Studies : Another investigation focused on thiazolidine derivatives that share structural similarities with imidazolidines and reported varying antibacterial activities across different strains .
- Mechanistic Insights : Research has indicated that the mechanism of action for these compounds may involve nucleophilic attacks on carbonyl groups, leading to diverse biological effects including enzyme inhibition and modulation of metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
